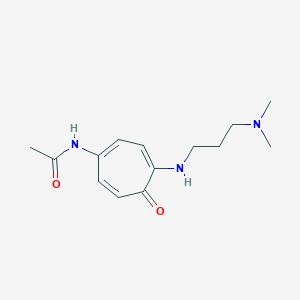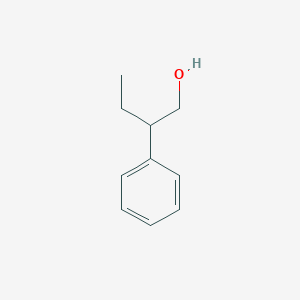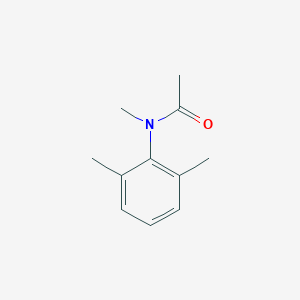
1-Cbz-Piperazine
Descripción general
Descripción
1-Cbz-Piperazine, also known as 1-(Benzyloxycarbonyl)piperazine or Benzyl piperazine-1-carboxylate, is an organic compound with the molecular formula C12H16N2O2. It is a derivative of piperazine, where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
1-Cbz-Piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Cbz-Piperazine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic or basic conditions, making it a useful protecting group in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield the corresponding amine.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as acyl chlorides or isocyanates, to form ureas or carbamates.
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Cbz-Piperazine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cbz-Piperazine primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom in piperazine, preventing unwanted side reactions during chemical transformations. This protection can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
In biological systems, derivatives of this compound may interact with various molecular targets, including enzymes and receptors, depending on their specific structure and functional groups .
Comparación Con Compuestos Similares
1-Cbz-Piperazine is similar to other piperazine derivatives, such as 1-Boc-Piperazine (tert-butoxycarbonyl piperazine) and 1-Fmoc-Piperazine (fluorenylmethyloxycarbonyl piperazine). These compounds also serve as protecting groups for the nitrogen atom in piperazine, but they differ in their stability and removal conditions .
1-Boc-Piperazine: More stable under acidic conditions but requires stronger acids for deprotection.
1-Fmoc-Piperazine: Easily removed under basic conditions but less stable under acidic conditions.
The choice of protecting group depends on the specific requirements of the synthetic route and the desired properties of the final product .
Similar Compounds
- 1-Boc-Piperazine
- 1-Fmoc-Piperazine
- 1-Methylpiperazine
- 1-(2-Hydroxyethyl)piperazine
These compounds share structural similarities with this compound but differ in their protecting groups and specific applications .
Propiedades
IUPAC Name |
benzyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-44-6 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxypiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














